(E)-1-(1-Adamantyl)-3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-propen-1-one
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Overview
Description
(E)-1-(1-Adamantyl)-3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-propen-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains an adamantyl group, a fluorophenoxy group, and a methoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Adamantyl)-3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-propen-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be added via a nucleophilic substitution reaction using 4-fluorophenol and a suitable leaving group.
Formation of the Propenone Moiety: The final step involves the condensation of the intermediate compounds to form the propenone moiety, typically using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-Adamantyl)-3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the propenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(1-Adamantyl)-3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-1-(1-Adamantyl)-3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-propen-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
[1-Hydroxy-2-(2-pyridinyl)ethylidene]bis-phosphonic acid: A related compound used in pharmaceutical applications.
Uniqueness
(E)-1-(1-Adamantyl)-3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-propen-1-one is unique due to its combination of an adamantyl group, a fluorophenoxy group, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29FO3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(E)-1-(1-adamantyl)-3-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H29FO3/c1-30-25-8-2-18(13-22(25)17-31-24-6-4-23(28)5-7-24)3-9-26(29)27-14-19-10-20(15-27)12-21(11-19)16-27/h2-9,13,19-21H,10-12,14-17H2,1H3/b9-3+ |
InChI Key |
NPMSZIYXZZTPCV-YCRREMRBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)COC5=CC=C(C=C5)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3)COC5=CC=C(C=C5)F |
Origin of Product |
United States |
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